5,6-Dichloro-2-iodopyridin-3-ol

CAS No.: 188057-54-7

Cat. No.: VC4043683

Molecular Formula: C5H2Cl2INO

Molecular Weight: 289.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188057-54-7 |

|---|---|

| Molecular Formula | C5H2Cl2INO |

| Molecular Weight | 289.88 g/mol |

| IUPAC Name | 5,6-dichloro-2-iodopyridin-3-ol |

| Standard InChI | InChI=1S/C5H2Cl2INO/c6-2-1-3(10)5(8)9-4(2)7/h1,10H |

| Standard InChI Key | DMQXRSJHWPDFEY-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NC(=C1Cl)Cl)I)O |

| Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)I)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

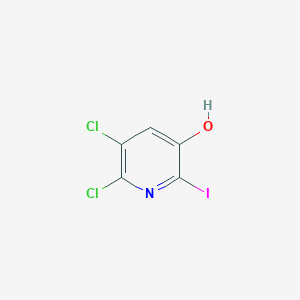

5,6-Dichloro-2-iodopyridin-3-ol belongs to the pyridinol family, featuring a hydroxyl group at position 3, iodine at position 2, and chlorine atoms at positions 5 and 6. Its systematic IUPAC name is 5,6-dichloro-2-iodo-3-pyridinol, with alternative synonyms including 3-Pyridinol, 5,6-dichloro-2-iodo- and SCHEMBL7851178 . The molecular structure is defined by the following identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 188057-54-7 | |

| Molecular Formula | C₅H₂Cl₂INO | |

| Molecular Weight | 289.88 g/mol | |

| XLogP3-AA | 2.8 | |

| Hydrogen Bond Donors | 1 |

The planar pyridine ring facilitates π-π interactions, while the electronegative halogens (Cl and I) influence reactivity in substitution reactions .

Structural Characterization

The 2D and 3D conformers of the compound, available in PubChem , reveal a planar geometry with intramolecular hydrogen bonding between the hydroxyl group and adjacent halogens. Computational studies using PubChem’s Cactvs toolkit indicate zero rotatable bonds, suggesting rigidity that may enhance stability in synthetic intermediates .

Synthesis and Production Methods

Halogenation Strategies

A patented method for synthesizing analogous iodopyridines involves lithiation followed by iodination. For example, 5-bromo-2,3-dichloropyridine is treated with n-butyllithium at ≤-78°C to form a lithiopyridine intermediate, which reacts with iodine to yield 2,3-dichloro-5-iodopyridine . Although this method targets a structural isomer, it provides a framework for adapting conditions to synthesize 5,6-dichloro-2-iodopyridin-3-ol by modifying starting materials or reaction pathways.

Alternative Routes

Another approach involves reacting 5-chloro-6-hydroxynicotinic acid with iodine in an alkaline iodide solution, producing 3-chloro-5-iodo-2-pyridinol . Adjusting stoichiometry and temperature could theoretically introduce the second chlorine atom at position 6, though experimental validation is required.

Table 1: Comparative Synthesis Methods

Physicochemical Properties

Solubility and Stability

Experimental data from GlpBio indicate that 5,6-dichloro-2-iodopyridin-3-ol is soluble in dimethyl sulfoxide (DMSO) at 10 mM concentrations, with recommended storage at -20°C for ≤1 month . The compound’s logP value of 2.8 suggests moderate lipophilicity, aligning with its potential as a membrane-permeable scaffold in drug discovery.

Spectroscopic Data

While explicit spectral data (e.g., NMR, IR) are absent in available sources, the structural similarity to other iodopyridines implies characteristic signals:

-

¹H NMR: A deshielded hydroxyl proton (~12 ppm) due to hydrogen bonding.

-

¹³C NMR: Distinct peaks for C-I (~90 ppm) and C-Cl (~110 ppm) .

Applications in Research

Organic Synthesis

The compound’s halogen-rich structure makes it a candidate for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to construct biaryl systems. For example, the iodine atom could undergo palladium-catalyzed substitution with aryl boronic acids .

Pharmaceutical Intermediates

Though direct biological activity data are unavailable, structurally related iodopyridines serve as intermediates in antiviral and anticancer agents . The chlorine atoms may enhance metabolic stability, a desirable trait in lead optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume